

# Technical Guide: Chemical Stability & Storage of D-Fructopyranose-13C6

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## Compound of Interest

Compound Name: D-Fructopyranose-13C6

Cat. No.: B12512369

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## Executive Summary

**D-Fructopyranose-13C6** (CAS: 201595-65-5) is the stable, crystalline tautomer of D-Fructose-13C6. While chemically robust in its lyophilized solid state, it exhibits high hygroscopicity and thermodynamic instability in solution due to rapid mutarotation. To maintain isotopic purity (>99 atom % 13C) and prevent chemical degradation (Maillard reaction, HMF formation), researchers must adhere to a strict cold-chain and desiccation protocol.

## Quick Reference: Storage Specifications

Parameter	Solid State (Lyophilized)	Aqueous Solution (Stock)
Temperature	-20°C to Room Temp (Desiccated)	-80°C (Preferred) or -20°C
Atmosphere	Inert Gas (Argon/Nitrogen)	Sealed, Headspace Purged
Shelf Life	>2 Years	<6 Months (-80°C); <1 Month (-20°C)
Critical Hazard	Moisture absorption (Caking)	Microbial growth & pH drift

## Chemical Identity & Physical Properties

Understanding the physical form is critical for accurate weighing and reconstitution.[1]

Commercial "D-Fructose-13C6" is supplied almost exclusively as

-D-fructopyranose, the only crystalline tautomer.

- Chemical Formula:

C

H

O

- Molecular Weight: 186.11 g/mol (approx. 6 Da shift from natural fructose)
- Physical Form: White, odorless crystalline powder
- Solubility: Highly soluble in water (~800 g/L at 20°C); soluble in ethanol.



*Technical Insight: The*

C isotope effect on chemical reactivity is negligible for storage purposes.[1]

However, the cost of the material necessitates handling protocols usually reserved for labile compounds to prevent financial loss.[1]

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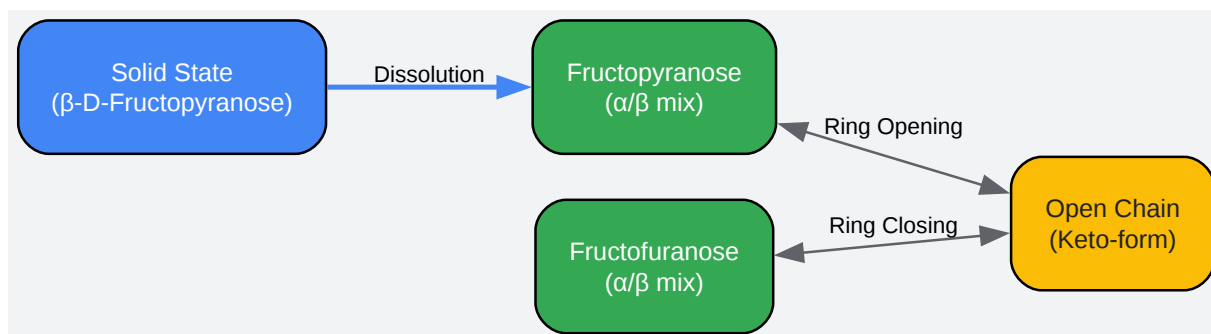
## Thermodynamics & Stability Factors

### The Mutarotation Equilibrium

Upon dissolution in water, the stable

-D-fructopyranose solid undergoes mutarotation, converting into a complex equilibrium mixture of tautomers. This is not degradation, but it alters the chemical profile available for enzymatic recognition immediately after reconstitution.

Key Implication: Freshly prepared solutions are not thermodynamically equivalent to solutions aged for >2 hours.[1] For consistent enzymatic assays (e.g., hexokinase kinetics), allow solutions to equilibrate.



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Figure 1: Mutarotation pathway. The solid pyranose form equilibrates via the acyclic keto-form into a mixture of pyranose (~70%) and furanose (~30%) tautomers in solution.

## Degradation Pathways

Two primary mechanisms threaten the integrity of **D-Fructopyranose-13C6**:

- Hydroxymethylfurfural (HMF) Formation:
  - Trigger: Acidic pH + Heat.[1][2]
  - Mechanism: Dehydration of the furanose form.[1]
  - Prevention: Avoid autoclaving fructose solutions. Use sterile filtration (0.22 μm).[3]
- Lobry de Bruyn–Van Ekenstein Transformation:
  - Trigger: Alkaline pH (pH > 7.5).
  - Mechanism: Isomerization to Glucose-13C6 and Mannose-13C6 via an enediol intermediate.
  - Prevention: Never store in basic buffers (e.g., high pH Tris/HEPES). Maintain pH 4.5–7.0. [1]

# Comprehensive Storage & Handling Protocol

## Phase 1: Solid State Storage (Long Term)

The lyophilized powder is hygroscopic.[1] Moisture absorption leads to "caking," which makes accurate weighing impossible and accelerates microbial degradation.

- Vial Seal: Keep original vendor vials sealed with Parafilm.
- Desiccation: Store vials inside a secondary container (desiccator) with active silica gel or Drierite.[1]
- Temperature: -20°C is standard. Room temperature is acceptable only if strictly desiccated and dark.[1]
- Equilibration: Before opening a cold vial, allow it to warm to room temperature (approx. 30 mins) to prevent condensation of atmospheric moisture onto the cold powder.

## Phase 2: Reconstitution & Solution Storage

For metabolic flux experiments, precise concentration is vital.

Protocol: Sterile Stock Preparation

- Solvent: Use LC-MS grade water or phosphate-buffered saline (pH 7.0). Avoid amine-containing buffers (Tris, Glycine) to prevent Maillard reactions.
- Dissolution: Vortex gently. Do not heat above 50°C to speed dissolution.[1]
- Sterilization: Syringe filter through a 0.22 µm PVDF or PES membrane. Do not autoclave.
- Aliquot: Divide into single-use aliquots to avoid freeze-thaw cycles.
- Freezing: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

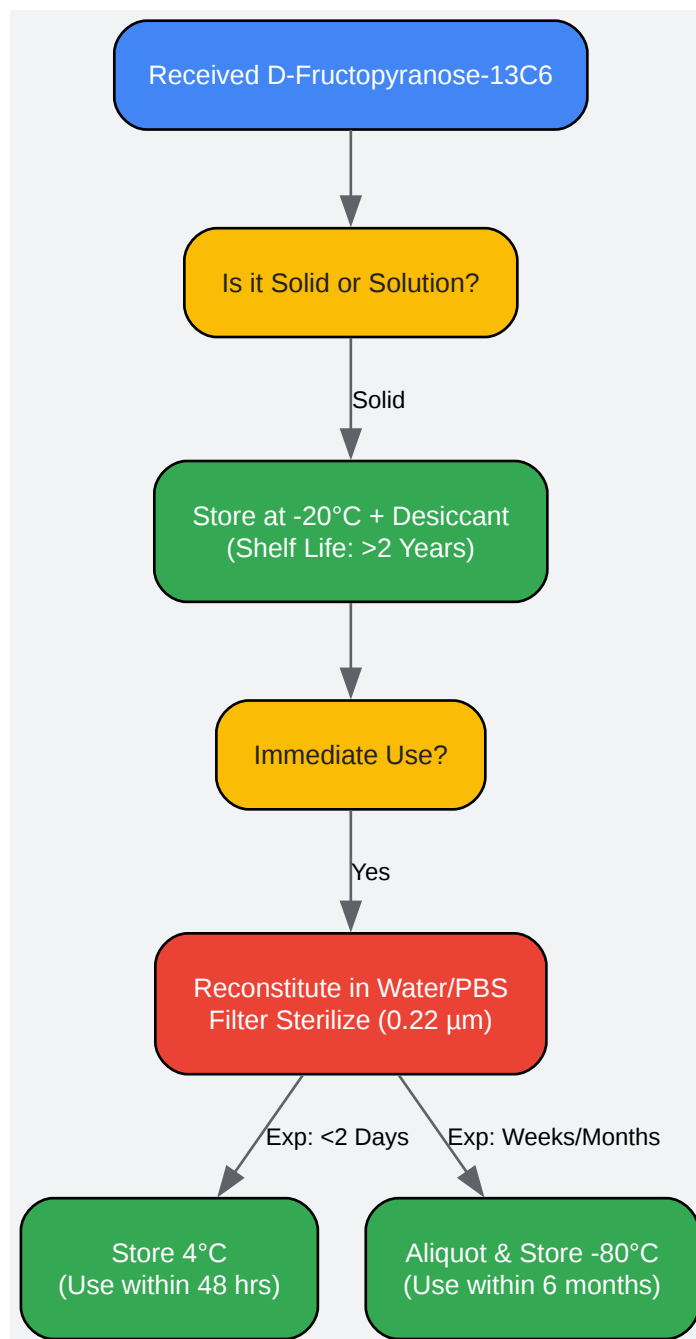
## Phase 3: Quality Control (Self-Validating System)

Before committing expensive isotope stocks to cell culture or animal models, validate purity.

Method	Check For	Acceptance Criteria
LC-MS (Q-TOF/Orbitrap)	Isotopic Purity & M+6 shift	>99% enrichment; no M+0 peak
<sup>1</sup> H-NMR	Degradation products (HMF)	Absence of aldehyde peaks (9-10 ppm)
Visual Inspection	Microbial growth	Clear, colorless solution (no turbidity)

## Decision Logic for Experimental Design

Use the following logic flow to determine the appropriate handling of your <sup>13</sup>C-Fructose based on your experimental timeline.



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Figure 2: Decision matrix for storage and handling based on experimental timeline.

## References

- PubChem. (n.d.).<sup>[1]</sup> D-Fructopyranose Compound Summary. National Library of Medicine.<sup>[1]</sup> Retrieved from [[Link](#)]

- Conduct Science. (2021). Mutarotation: Definition, Mechanism, and Examples. Retrieved from [\[Link\]](#)

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